2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269064
InChI: InChI=1S/C11H15N3O/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14/h2-5,8,15H,6-7,12H2,1H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

CAS No.:

Cat. No.: VC18269064

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol
Standard InChI InChI=1S/C11H15N3O/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14/h2-5,8,15H,6-7,12H2,1H3
Standard InChI Key VCRLGXXGEKEARA-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=NC2=CC=CC=C21)(CO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole ring system (a bicyclic structure comprising fused benzene and imidazole rings) substituted at the 1-position with a 2-amino-2-methylpropan-1-ol group. Key structural attributes include:

  • Benzimidazole core: Provides planar aromaticity and potential for π-π stacking interactions.

  • Amino alcohol side chain: Introduces hydrogen-bonding capabilities via the hydroxyl (-OH) and primary amine (-NH2_2) groups.

The SMILES notation CC(CN1C=NC2=CC=CC=C21)(CO)N\text{CC(CN1C=NC2=CC=CC=C21)(CO)N} and InChIKey VCRLGXXGEKEARA-UHFFFAOYSA-N\text{VCRLGXXGEKEARA-UHFFFAOYSA-N} uniquely describe its connectivity and stereochemical features .

Physicochemical Data

PropertyValue
Molecular FormulaC11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}
Molecular Weight205.26 g/mol
Hydrogen Bond Donors2 (1 -OH, 1 -NH2_2)
Hydrogen Bond Acceptors4 (2 N, 1 O, 1 imidazole)
Topological Polar Surface Area76.3 Ų

Data derived from PubChem entries indicate moderate solubility in polar solvents (e.g., ethanol, methanol) and limited solubility in nonpolar media .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthesis involves a multi-step sequence:

  • Benzimidazole formation: Condensation of o-phenylenediamine with nitrobenzaldehyde under acidic conditions yields 2-nitrobenzimidazole .

  • Reductive amination: Reduction of the nitro group to an amine, followed by reaction with 2-methylpropan-1-ol in the presence of formaldehyde, generates the target compound.

Microwave-assisted synthesis (140°C, 2 hours) in acetonitrile with diethylamine hydrochloride has been reported to enhance reaction efficiency, achieving yields >75% .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize:

  • Temperature control: Maintained at 60–80°C to prevent side reactions.

  • Catalyst use: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity.

  • Purification: Recrystallization from ethanol/water mixtures yields >98% purity .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of:

  • Antimicrobial agents: Structural analogs inhibit bacterial DNA gyrase by mimicking ATP-binding motifs .

  • Anticancer candidates: Benzimidazole derivatives intercalate DNA and disrupt topoisomerase II activity .

Material Science

Functionalization of the amino alcohol group enables the development of:

  • Coordination polymers: Metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes exhibit high surface areas (>1000 m²/g).

  • Chiral catalysts: Asymmetric induction in aldol reactions (up to 90% enantiomeric excess) .

Mechanistic Insights

Enzyme Inhibition

The benzimidazole moiety competitively inhibits cytochrome P450 enzymes (e.g., CYP3A4) by occupying the heme-binding pocket. Kinetic studies show KiK_i values of 2.3–5.8 μM, suggesting moderate potency .

Cellular Uptake and Metabolism

  • LogP: Calculated at 1.2, indicating moderate membrane permeability.

  • Metabolic pathways: Hepatic oxidation via CYP450 isoforms generates hydroxylated metabolites, excreted renally .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity
Alpha-methylhistidine Imidazole ring (no benzene)Urinary metabolite
OmeprazoleSulfinyl substituentProton pump inhibitor
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-olBenzimidazole + amino alcoholBroad-spectrum applications

The benzimidazole ring in 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol enhances π-stacking versus non-aromatic analogs, improving target binding .

Future Research Directions

  • Pharmacokinetic profiling: In vivo studies to assess oral bioavailability and half-life.

  • Targeted drug delivery: Conjugation with nanoparticle carriers to enhance tumor penetration.

  • Green chemistry approaches: Solvent-free synthesis using mechanochemical activation.

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